
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide, also known as ACEMIB, is a synthetic compound that belongs to the class of N-acyl amino acid derivatives. ACEMIB has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation.
作用機序
The mechanism of action of (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation-induced neuronal damage. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications in various fields of scientific research. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide. In cancer research, future studies could focus on the development of this compound derivatives with improved efficacy and reduced toxicity. In neuroprotection, future studies could focus on the mechanism of action of this compound and the development of this compound-based therapies for neurodegenerative diseases. In inflammation, future studies could focus on the development of this compound-based therapies for inflammatory diseases.
合成法
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide can be synthesized using a multi-step synthetic route that involves the reaction of cyclohexanone with ethyl chloroacetate to form ethyl 4-oxocyclohexanecarboxylate. This intermediate is then reacted with methylamine and dimethylformamide to form this compound.
科学的研究の応用
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation-induced neuronal damage. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
(E)-N-(4-acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-12(19)16-13-7-9-14(10-8-13)18(4)15(20)6-5-11-17(2)3/h5-6,13-14H,7-11H2,1-4H3,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQKBCDORCDEGR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N(C)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1CCC(CC1)N(C)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

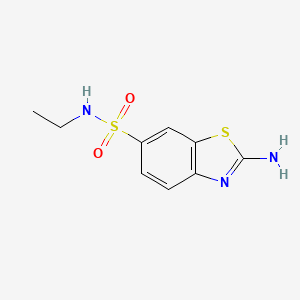
![5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2536141.png)
![4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile](/img/structure/B2536144.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2536145.png)
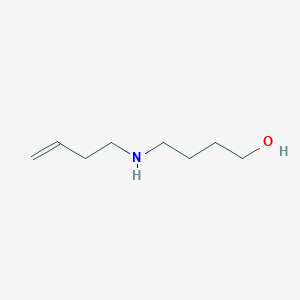
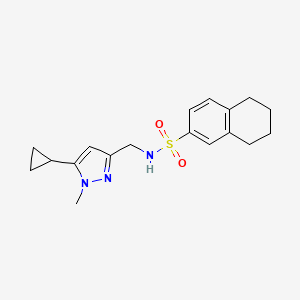
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2536150.png)
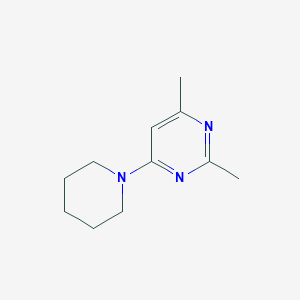

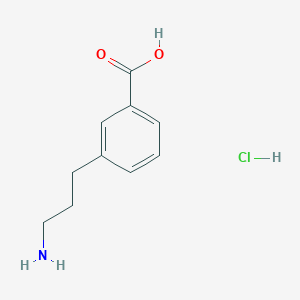

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2536157.png)
![Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2536158.png)
![6-Chloro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2536162.png)